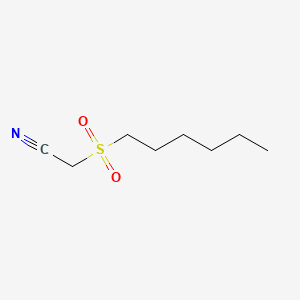

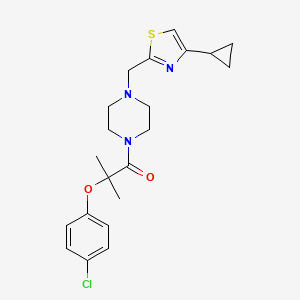

![molecular formula C13H13Cl2N3O2S B2729179 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034406-08-9](/img/structure/B2729179.png)

2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13Cl2N3O2S and its molecular weight is 346.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimalarial Activity

Pyrazolopyridine-sulfonamide derivatives, including compounds structurally related to 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. These compounds exhibited significant in vitro activity against the chloroquine-resistant clone W2, highlighting their potential as antimalarial agents (Silva et al., 2016).

Antimicrobial Potential

Another study explored the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties. These compounds were synthesized and screened for their antibacterial and antifungal activities against a range of pathogenic bacterial strains and fungal yeasts, demonstrating promising antimicrobial properties (Chandak et al., 2013).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a group including similar structural moieties, have shown interesting herbicidal activities, particularly as post-emergence herbicides against dicotyledonous weed species. This highlights their potential use in agricultural applications to combat weed resistance (Eussen et al., 1990).

Anticancer Evaluation

Derivatives bearing the benzenesulfonamide moiety, including those with pyrazole, pyrimidine, and pyridine rings, have been synthesized and evaluated for their anticancer activity against the human tumor breast cell line MCF7. These sulfonamides showed promising activity, indicating their potential as therapeutic agents for cancer treatment (Ghorab et al., 2014).

Carbonic Anhydrase Inhibition

Research on benzenesulfonamides incorporating various heterocyclic moieties has revealed potent inhibitory effects against human carbonic anhydrase isoforms, which are significant for exploring therapeutic potentials in conditions like glaucoma, epilepsy, and cancer. Some derivatives displayed nanomolar and subnanomolar range inhibition, particularly against tumor-associated isoforms hCA IX and XII, suggesting their utility in designing selective inhibitors for therapeutic applications (Ghorab et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of the compound 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the HBV core protein, leading to changes in its conformation and subsequently inhibiting the virus’s ability to replicate .

Biochemical Pathways

The compound this compound affects the HBV replication pathway . By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, leading to a decrease in the viral DNA load .

Pharmacokinetics

It has been shown that in an hbv aav mouse model, the lead compound can inhibit hbv dna viral load through oral administration , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound result in the inhibition of HBV replication . This leads to a decrease in the viral DNA load, thereby reducing the impact of the virus on the host organism .

Propiedades

IUPAC Name |

2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2S/c14-9-1-2-12(15)13(7-9)21(19,20)17-10-4-6-18-11(8-10)3-5-16-18/h1-3,5,7,10,17H,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTPIKKQAVAFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl2-amino-3-[4-(difluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B2729099.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)

![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)

![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)

![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)

![2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide](/img/structure/B2729116.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride](/img/structure/B2729119.png)